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molecular formula C11H10F3NO B8393727 4,4-Dimethyl-2-(2,4,6-trifluoro-phenyl)-4,5-dihydro-oxazole

4,4-Dimethyl-2-(2,4,6-trifluoro-phenyl)-4,5-dihydro-oxazole

Cat. No. B8393727
M. Wt: 229.20 g/mol
InChI Key: ZFDJXCWWXFWLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

To a solution of 2,4,6-trifluoro-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzamide (43.8 g, 177.1 mmol) in dry dichloromethane (400 mL) was added thionyl chloride (58.9 ml, 415 mmol) via slow drop-wise addition over 25 minutes (reaction flask was immersed in an ice bath part way through the addition to control the temperature). After complete addition the material was stirred at ambient temperature over night. The volume was reduced to 30% by concentration under vacuum. To that was added ether (200 ml) and a solid precipitate (39.94 g off-white solid) was collected by filtration. The ether filtrate was set aside and the solid material was taken up in water (120 ml) and treated with an aqueous solution of sodium hydroxide (2N, 55 ml). Ethyl acetate (120 ml) was added and the mixture was transferred to a separatory funnel and shaken. The organic phase was collected and washed with an equal volume of water. The ethyl acetate phase was collected and the aqueous phases were back extracted with ethyl acetate (2×100 ml). The combined organic phases were dried (magnesium sulfate), filtered and concentrated in vacuo to provide the desired as a pure off-white solid (33.98 g). (M+H)+=230 m/e.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
58.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
33.98 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[C:3]=1[C:4]([NH:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9])=O.S(Cl)(Cl)=O>ClCCl>[CH3:10][C:7]1([CH3:11])[CH2:8][O:9][C:4]([C:3]2[C:2]([F:1])=[CH:15][C:14]([F:16])=[CH:13][C:12]=2[F:17])=[N:6]1

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
FC1=C(C(=O)NC(CO)(C)C)C(=CC(=C1)F)F
Name
Quantity
58.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solid
Quantity
33.98 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via slow drop-wise addition over 25 minutes (
Duration
25 min
CUSTOM
Type
CUSTOM
Details
reaction flask
CUSTOM
Type
CUSTOM
Details
was immersed in an ice bath
ADDITION
Type
ADDITION
Details
part way through the addition
ADDITION
Type
ADDITION
Details
After complete addition the material
CONCENTRATION
Type
CONCENTRATION
Details
The volume was reduced to 30% by concentration under vacuum
ADDITION
Type
ADDITION
Details
To that was added ether (200 ml)
FILTRATION
Type
FILTRATION
Details
a solid precipitate (39.94 g off-white solid) was collected by filtration
ADDITION
Type
ADDITION
Details
treated with an aqueous solution of sodium hydroxide (2N, 55 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (120 ml) was added
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
washed with an equal volume of water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were back extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the

Outcomes

Product
Name
Type
Smiles
CC1(N=C(OC1)C1=C(C=C(C=C1F)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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